Myosin S1 Binding Affinity: ATP-gamma Amidate vs. AMPPNP
ATP-gamma amidate binds to rabbit skeletal myosin subfragment 1 (S1) with a binding constant comparable to, but distinct from, the AMPPNP isomer. This difference in affinity contributes to the differential stabilization of myosin's closed' conformation [1].
| Evidence Dimension | Binding constant (Ka) to myosin S1 |
|---|---|
| Target Compound Data | 1.7 × 10^7 M^-1 |
| Comparator Or Baseline | AMPPNP: 2.1–2.4 × 10^7 M^-1 |
| Quantified Difference | The affinity of ATP-gamma amidate is approximately 20-30% lower than that of AMPPNP. |
| Conditions | Measured via intrinsic tryptophan fluorescence enhancement in TP buffer with 2 mM Mg2+. |
Why This Matters
This specific binding affinity dictates the efficiency of stable, non-hydrolytic complex formation with myosin, directly impacting experimental design for structural studies where you need to trap a specific state without the complication of rapid ATP turnover.
- [1] Wray, J., Jahn, W. γ-Amido-ATP stabilizes a high-fluorescence state of myosin subfragment 1. FEBS Letters, 2002, 518(1-3), 97-100. View Source
